Ethyl L-tryptophanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYEOZXRSTEGL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884387 | |
| Record name | L-Tryptophan, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7479-05-2, 6519-66-0 | |
| Record name | L-Tryptophan, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7479-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophan ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophan, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007479052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophan, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tryptophan, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.441 | |
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Advanced Synthetic Methodologies and Chemical Derivatization
Synthesis of Ethyl L-tryptophanate
The primary method for synthesizing this compound is through the Fischer esterification of L-tryptophan. ontosight.aiontosight.ai This reaction typically involves treating L-tryptophan with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. ontosight.aigoogle.com The reaction mixture is usually heated to facilitate the esterification process. The resulting product is often isolated as its hydrochloride salt to improve its stability and solubility in aqueous solutions. ontosight.ai
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the ethyl ester group and the intact indole (B1671886) ring of the tryptophan moiety. For instance, in the ¹H-NMR spectrum of 1-ethyltryptophan, characteristic signals for the ethyl group protons and the aromatic protons of the indole ring are observed. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. A peak near 1661 cm⁻¹ corresponds to the C=O stretching vibration of the ester and the C-N stretching, characteristic of the amide I region in proteins. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. nih.gov
UV/Vis Spectroscopy: The electronic absorption spectrum of tryptophan derivatives is characterized by transitions within the indole ring. photochemcad.com For N-acetyl L-tryptophan ethyl ester, the lowest excited singlet state (¹Lₑ) transition occurs around 34,881 cm⁻¹. nih.gov
Chemical Reactivity and Mechanistic Investigations
Hydrolysis
Ethyl L-tryptophanate can undergo hydrolysis, typically under acidic or basic conditions, to yield L-tryptophan and ethanol (B145695). The ester linkage is susceptible to cleavage by nucleophilic attack of a water molecule or hydroxide (B78521) ion. Enzymatic hydrolysis is also a significant reaction pathway. For instance, α-chymotrypsin has been shown to catalyze the hydrolysis of L-tryptophan ethyl ester. sigmaaldrich.com The rate of this enzymatic hydrolysis is dependent on factors such as pH and temperature. acs.org Kinetic studies have provided evidence for the formation of an acyl-enzyme intermediate during the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan ethyl ester. acs.orgnih.gov
Oxidation
The indole (B1671886) ring of the tryptophan moiety in this compound is susceptible to oxidation. nih.gov Oxidation can be initiated by various reactive oxygen species and can lead to the formation of several products, including N-formylkynurenine-type compounds. nih.govtandfonline.com Studies on tryptophan analogues have shown that the oxidation of the indole nucleus can be influenced by the nature of the substituent on the carboxyl group. tandfonline.com For example, the oxidation of tryptophan residues by agents like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) has been shown to decrease tryptophan fluorescence. nih.gov
Peptide Synthesis
A primary application of this compound is in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The ethyl ester group serves as a protecting group for the carboxylic acid functionality of the tryptophan amino acid. This protection prevents the carboxyl group from participating in unwanted side reactions during the formation of peptide bonds. After the desired peptide chain has been assembled, the ethyl ester group can be removed through hydrolysis to reveal the C-terminal carboxylic acid.
Mechanistic Investigations of Chemical Reactivity
The direct enzymatic hydrolysis of this compound by specific amidases such as N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) has not been extensively documented in the available literature. However, an analysis of the known substrate specificities of these enzymes allows for a reasoned assessment of the likelihood of such a reaction.
N-Acylethanolamine Acid Amidase (NAAA) is a lysosomal enzyme that primarily hydrolyzes N-acylethanolamides, with a marked preference for saturated fatty acid ethanolamides like N-palmitoylethanolamide (PEA). tandfonline.comwikipedia.org The substrate-binding site of NAAA is adapted to accommodate a long acyl chain and an ethanolamine (B43304) headgroup. tandfonline.com Given that this compound is an amino acid ester with a bulky indole side chain and a simple ethyl ester group, its structure significantly differs from the preferred substrates of NAAA. Therefore, it is unlikely to be a primary substrate for NAAA.
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades a wider range of fatty acid amides, including the endocannabinoid anandamide. nih.govplos.org While FAAH exhibits broader substrate specificity than NAAA, its catalytic activity is still largely directed towards fatty acid amides. nih.gov The active site of FAAH is designed to bind long-chain fatty acids. plos.org Although some studies have investigated the hydrolysis of various amides and esters by FAAH, there is no direct evidence to suggest that this compound would be an efficient substrate. The structural disparity between an amino acid ester and a fatty acid amide makes significant interaction with the FAAH active site improbable.
Stereochemical and Chiral Applications
Enantioselective Synthesis and Reactions
The generation of enantiomerically pure Ethyl L-tryptophanate is fundamental to its application. While often derived from the natural chiral pool of L-tryptophan, methods for enantioselective synthesis and resolution are critical for producing tryptophan derivatives. One established strategy involves the enzymatic resolution of racemic tryptophan esters. For instance, the enzyme α-chymotrypsin can selectively hydrolyze the L-enantiomer of a racemic D,L-tryptophan ester mixture, allowing the unreacted D-ester to be separated from the hydrolyzed L-amino acid, which can then be re-esterified to yield the pure L-ester. researchgate.net This highlights the power of biocatalysis in achieving high enantiopurity.
Furthermore, advanced catalytic asymmetric methods have been developed for the synthesis of tryptophan derivatives, which could be applied to produce this compound. A notable example is the tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction. In this process, a chiral catalyst system, such as a tin-BINOL complex, can direct the addition of an indole (B1671886) to an acrylate (B77674) derivative to produce tryptophan structures with high enantioselectivity. scispace.com Such convergent methods are pivotal for accessing a wide range of unnatural tryptophan derivatives for various biological and synthetic applications. scispace.com L-tryptophan itself has also been shown to act as a catalyst in direct asymmetric aldol (B89426) reactions, underscoring the catalytic potential of the tryptophan scaffold. nih.gov
Role as a Chiral Building Block in Asymmetric Synthesis
As a stable, protected form of L-tryptophan, this compound is a valuable chiral building block, or synthon, in asymmetric synthesis. sigmaaldrich.com Its pre-defined stereocenter allows for its incorporation into larger molecules without the need for a separate, and often complex, chirality-inducing step. Tryptophan and its derivatives are crucial intermediates in the synthesis of bioactive natural products, pharmaceuticals, and chiral small-molecule catalysts. scispace.com
The utility of this compound lies in its bifunctional nature: the amine and the indole ring. The protected carboxylic acid (as an ethyl ester) and the primary amine allow for controlled reactions, such as peptide bond formation. The indole side chain can also be functionalized, providing a route to complex heterocyclic structures. The inherent L-configuration is transferred to the final product, influencing its biological activity and three-dimensional structure. This makes this compound a key component in the synthesis of molecules where specific stereochemistry is essential for function, such as in drug development and materials science. nih.gov
Influence of Tryptophanate Configuration in Peptide Assembly
The specific stereochemical configuration of an amino acid ester like this compound is critical in the synthesis and final structure of peptides. During solid-phase peptide synthesis, the L-configuration of the incoming amino acid derivative dictates the chirality of the resulting peptide backbone. rsc.org This, in turn, governs the peptide's secondary structure (e.g., α-helices, β-sheets) and its ability to self-assemble into larger, functional supramolecular structures.
Research on tryptophan-rich peptides has demonstrated that the stereochemistry of the tryptophan residues (L- versus D-) has a profound effect on the morphology of the resulting self-assembled structures. The specific arrangement of the bulky, aromatic indole side chains, dictated by the L-configuration, influences intermolecular interactions such as π-π stacking and hydrogen bonding. These interactions are the driving forces behind the formation of well-defined nanostructures like fibers and spheres. The defined chirality of this compound is thus essential for programming the desired folding and assembly pathways in synthetic peptides, which is crucial for applications in biomaterials and nanotechnology.
Chiroptical Sensing Methodologies
Chiroptical spectroscopy, particularly circular dichroism (CD), is highly sensitive to the chiral environment of molecules. This compound has been utilized as a guest molecule in the development of chiroptical sensing systems designed to detect and differentiate chiral compounds. nih.gov These methods often rely on non-covalent interactions within a host-guest complex to induce or amplify a measurable CD signal.
A novel approach for the chiroptical detection of α-amino acid esters, including this compound, involves the use of a hydrogen-bonded amide macrocycle as a host molecule. nih.gov When the chiral guest (this compound) binds within the cavity of the achiral host, a supramolecular complex is formed. This complexation restricts the conformational freedom of the guest and creates a chiral environment, leading to an induced circular dichroism (ICD) signal. nih.gov The electron-rich cavity of the macrocycle, decorated with carbonyl oxygen atoms, interacts with the cationic amino acid ester, facilitating the recognition and sensing process. nih.gov
The generation of an ICD signal in a host-guest system is a manifestation of supramolecular chirality transfer. rsc.org In this process, the chirality of the guest molecule (this compound) is transferred to the supramolecular assembly, making the entire complex chiroptically active. nih.gov The hydrogen-bonded macrocycle host, while achiral on its own, becomes a sensor for the guest's chirality through this interaction. The process relies on creating an unequal population of enantiomeric conformers of the host-guest complex, which results in a distinct CD response. nih.gov
The host-guest complexation strategy has proven effective for both enantiomeric and structural differentiation of α-amino acid esters. nih.gov In a study using a cyclo nih.govaramide host, significant variations in the induced CD signal were observed for different amino acid esters. Notably, guest molecules with π-aromatic systems, such as the indolyl group in this compound and the phenyl group in Ethyl L-phenylalaninate, or a polar hydroxyl group, produced a discernible Cotton effect. In contrast, esters with simple alkyl side chains did not produce a significant CD response under the same conditions. nih.gov This selectivity allows for the structural differentiation of various amino acid esters based on their chiroptical output.
| Amino Acid Ester (Guest) | Side Chain Group | Observed CD Response (Cotton Effect) |
|---|---|---|
| This compound | Indolyl | Yes |
| Ethyl L-phenylalaninate | Phenyl | Yes |
| Ethyl L-serinate | Hydroxymethyl | Yes |
| Ethyl L-alaninate | Methyl | No |
| Ethyl L-valinate | Isopropyl | No |
| Ethyl L-leucinate | Isobutyl | No |
| Ethyl L-isoleucinate | sec-Butyl | No |
Enzymatic Transformations and Biochemical Pathways
Substrate for Aminoacylases in N-Acyl-Amino Acid Synthesis
Ethyl L-tryptophanate can serve as a substrate for aminoacylases, enzymes that catalyze the formation of N-acyl-amino acids. These compounds have applications as biosurfactants and in other industrial processes. The efficiency and specificity of this enzymatic acylation depend on the biochemical characteristics of the specific aminoacylase employed.
Biochemical Characterization of Enzymes (e.g., Temperature, pH Stability)
The stability of aminoacylases under varying temperature and pH conditions is a critical factor for their application in biocatalysis. A novel aminoacylase isolated from Paraburkholderia monticola (PmAcy) has demonstrated exceptional stability, making it a promising candidate for industrial N-acyl-amino acid synthesis nih.govcncb.ac.cn.
Key Stability Characteristics of Aminoacylase (PmAcy):
| Parameter | Observation |
| Temperature Stability | The enzyme exhibits high thermal stability, with a heat activation observed upon incubation at temperatures up to 80 °C. The optimal temperature for the hydrolytic activity of both PmAcy and a related enzyme from Burkholderia sp. (BurkAcy) is 70°C nih.govnih.gov. BurkAcy was found to be stable at 70°C for 60 minutes without loss of activity nih.gov. |
| pH Stability | PmAcy demonstrates remarkable stability across a broad pH range nih.govcncb.ac.cn. The optimal pH for the hydrolysis of N-acyl-amino acids by both PmAcy and BurkAcy is 12.0, classifying them as high-alkaline enzymes. However, the optimal pH for the synthesis of acyl-amino acids is in the slightly basic range of 8.0–9.0 nih.gov. |
These characteristics highlight the robustness of certain aminoacylases, which is advantageous for developing enzymatic processes for N-acyl-amino acid production.
Substrate Scope and Activity Profiling
The substrate specificity of aminoacylases determines their utility in synthesizing a diverse range of N-acyl-amino acids. While direct studies on the acylation of this compound are limited, the substrate preferences of some aminoacylases provide insights into their potential activity towards this compound.
The aminoacylase from Paraburkholderia monticola (PmAcy) shows a preference for long-chain acyl-amino acids and exhibits high conversion rates with hydrophobic amino acids such as L-leucine and L-phenylalanine nih.govcncb.ac.cn. This preference for hydrophobic residues suggests that this compound, with its bulky indole (B1671886) side chain, could be a suitable substrate for this enzyme. The best synthesis results with PmAcy were obtained with cationic L-amino acids like L-arginine and L-lysine, as well as with L-leucine and L-phenylalanine nih.gov. For example, L-phenylalanine was acylated with fatty acids of varying chain lengths (C8 to C18) with conversion rates reaching up to 75% nih.gov.
Further research is needed to specifically profile the activity of various aminoacylases with this compound as a substrate to fully understand its potential in the enzymatic synthesis of N-acyl-L-tryptophan ethyl ester.
Role in Peptide Biosynthesis Pathways
Amino acid esters, including this compound, are fundamental intermediates in peptide synthesis, both in laboratory settings and potentially in biological systems. In solid-phase peptide synthesis (SPPS), amino acid esters are commonly used as the carboxyl component for the formation of peptide bonds nih.govpeptide.commasterorganicchemistry.comacs.orgacs.org. The ester group activates the carboxyl end of the amino acid, facilitating its coupling to the amino group of the growing peptide chain.
While the direct involvement of this compound in natural, ribosome-mediated peptide biosynthesis has not been extensively documented, the fundamental chemistry of peptide bond formation on the ribosome involves the reaction of an amino group with an ester-linked aminoacyl-tRNA researchgate.net. This highlights the biological relevance of amino acid esters as activated intermediates in protein synthesis. Further investigation is required to determine if free this compound or similar derivatives play any direct role in non-ribosomal peptide synthesis or other specialized biosynthetic pathways.
Metabolic Fate and Enzymatic Hydrolysis of Prodrugs
This compound can be considered a prodrug of L-tryptophan, where the ester linkage is designed to be cleaved by endogenous enzymes to release the active amino acid. The metabolic fate of such ester-based prodrugs is primarily governed by enzymatic hydrolysis in various biological matrices.
In Vitro Metabolism Studies in Biological Matrices
The liver is the primary site of drug metabolism, and in vitro systems using liver-derived preparations are crucial for studying the metabolic fate of compounds like this compound mdpi.comnih.gov. Human liver microsomes, which are subcellular fractions of the liver endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are a standard tool for such investigations researchgate.netnih.govnuvisan.com.
While specific in vitro metabolism studies on this compound in liver microsomes are not extensively reported in the available literature, the general methodology for such studies is well-established. These assays typically involve incubating the compound with liver microsomes and monitoring its disappearance over time to determine its metabolic stability and identify the resulting metabolites nuvisan.com. The hydrolysis of other drug esters has been successfully studied using this in vitro model, providing a framework for future investigations into the metabolic fate of this compound nih.gov.
Identification of Involved Enzyme Systems
The enzymatic hydrolysis of the ester bond in this compound is a key step in its conversion to L-tryptophan. Several classes of enzymes are known to catalyze this reaction.
α-Chymotrypsin: This digestive enzyme is known to hydrolyze peptide bonds involving aromatic amino acids and can also act on their esters. A study on the hydrolysis of L-tryptophan ethyl ester catalyzed by α-chymotrypsin revealed a bell-shaped pH-dependence for the bimolecular rate constant (kcat/Km) nih.gov. The study identified pKa values of 7.0 ± 0.1 and 7.5 ± 0.1, with the latter corresponding to the ionization of the substrate's amino group nih.gov. The limiting step of this enzymatic reaction was determined to be the formation of an intermediate acyl-enzyme complex nih.gov.
Carboxylesterases (CES): This superfamily of serine hydrolases is primarily responsible for the metabolism of a wide range of ester-containing drugs nih.govsigmaaldrich.com. Human liver expresses high levels of two major carboxylesterases, hCE1 and hCE2 nih.gov. These enzymes exhibit broad substrate specificity, and their activity is crucial for the activation of many ester prodrugs nih.govsigmaaldrich.com. Given their role in hydrolyzing drug esters, it is highly probable that carboxylesterases are involved in the in vivo hydrolysis of this compound to L-tryptophan. The specific carboxylesterase isoform(s) responsible would depend on the structural characteristics of the substrate, as hCE1 and hCE2 have different substrate preferences nih.gov.
Further studies utilizing human liver microsomes and specific inhibitors or recombinant carboxylesterases are necessary to definitively identify the enzyme systems responsible for the metabolic hydrolysis of this compound.
Biochemical Effects and Cellular Interactions
This compound, an ester derivative of the essential amino acid L-tryptophan, exhibits distinct biochemical effects and cellular interactions that are primarily attributed to the presence of the ethyl ester group. This modification alters its chemical properties, such as solubility and bioavailability, compared to its parent compound, L-tryptophan, leading to unique physiological activities chemimpex.com. Research has focused on its influence on vascular tissues and its underlying cellular mechanisms.
One of the most significant documented biochemical effects of this compound is its ability to induce vasodilation, particularly in resistance vessels like small mesenteric arteries nih.gov. This effect is in stark contrast to L-tryptophan, which does not produce the same vasodilator action, highlighting the critical role of the esterification of the carboxyl group nih.gov. The vasodilatory response to this compound is endothelium-independent nih.gov.
The primary cellular mechanism responsible for this vasodilation is the inhibition of voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells nih.gov. Specifically, this compound acts as a blocker of L-type VOCCs, which are crucial for regulating the influx of extracellular calcium ions (Ca²⁺) that triggers muscle contraction. By inhibiting these channels, this compound reduces the intracellular Ca²⁺ concentration, leading to the relaxation of the smooth muscle and subsequent dilation of the blood vessel nih.gov.
Studies have suggested that this compound may exert its inhibitory effect by interacting with an intracellular binding site after it enters the vascular smooth muscle cell nih.gov. However, the compound is also susceptible to degradation by tissue esterases, which hydrolyze it back to L-tryptophan. This enzymatic transformation can diminish its inhibitory effect on VOCCs, which may explain the transient nature of the vasodilation observed at lower concentrations nih.gov. Sustained inhibition and relaxation are typically observed only at higher concentrations of the compound nih.gov.
Beyond its direct vascular effects, this compound serves as a substrate in various enzymatic reactions for research purposes and as a precursor in the synthesis of pharmaceuticals chemimpex.com. Its improved solubility makes it a preferred compound in biochemical studies investigating serotonin (B10506) production pathways, providing insights into mental health conditions chemimpex.com.
Interactive Data Table: Effect of this compound on Vascular Tone
| Compound | Concentration (µM) | Vessel Type | Effect on KCl-induced Contraction | Mechanism of Action | Reference |
| This compound | 100 | Small Mesenteric Artery | Inhibition / Relaxation | Blockade of L-type Voltage-Operated Calcium Channels (VOCCs) | nih.gov |
| L-Tryptophan | 100 | Small Mesenteric Artery | No significant effect | Does not inhibit VOCCs | nih.gov |
Interactive Data Table: Cellular Effects of this compound on Ion Channels
| Compound | Concentration (µM) | Cell Type | Ion Current Measured | Effect on Current | Reference |
| This compound | 100 | Vascular Smooth Muscle Cell | Ba²⁺ current via L-type VOCCs | Inhibition | nih.gov |
| L-Tryptophan | 100 | Vascular Smooth Muscle Cell | Ba²⁺ current via L-type VOCCs | No effect | nih.gov |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are the primary methods used to verify the covalent structure of Ethyl L-tryptophanate. The spectra provide a unique fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the specific nuclei in the structure.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring, the α- and β-protons of the amino acid backbone, and the ethyl ester group. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the aliphatic carbons of the ethyl group and the amino acid side chain. nih.gov
While a fully assigned experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the known spectra of L-tryptophan and the typical influence of an ethyl ester group. chemicalbook.combmrb.iochemicalbook.com
Predicted NMR Chemical Shifts for this compound
| ¹H NMR Predicted Shifts | ¹³C NMR Predicted Shifts | ||
|---|---|---|---|
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Indole N-H | ~10.8-11.1 | Ester C=O | ~172-175 |
| Aromatic C-H (4,5,6,7) | ~6.9-7.6 | Indole C-7a | ~136 |
| Aromatic C-H (2) | ~7.2 | Indole C-3a | ~127 |
| α-CH | ~3.6-4.0 | Indole C-2 | ~124 |
| β-CH₂ | ~3.0-3.3 | Indole C-4, C-5, C-6, C-7 | ~111-122 |
| Ester O-CH₂ | ~4.1-4.3 | Indole C-3 | ~109-110 |
| Ester CH₃ | ~1.2-1.4 | Ester O-CH₂ | ~61-63 |
| Amine NH₂ | Variable | α-C | ~54-56 |
| β-C | ~27-29 | ||
| Ester CH₃ | ~14 |
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful technique for determining the spatial proximity of protons that are close in space (< 5 Å), regardless of whether they are connected through covalent bonds. This makes it particularly valuable for studying the three-dimensional structure of supramolecular assemblies, such as host-guest complexes.
In the context of this compound, a 2D NOESY experiment would be employed to analyze its interaction with a host molecule (e.g., a cyclodextrin (B1172386), calixarene, or cucurbituril). If this compound (the "guest") binds within a cavity of the host, the NOESY spectrum would exhibit cross-peaks between protons on the guest molecule and protons on the interior of the host. The presence and intensity of these intermolecular cross-peaks provide definitive evidence of the binding event and can be used to map the specific orientation and depth of penetration of the guest within the host cavity. For example, cross-peaks between the indole protons of this compound and the inner protons of a cyclodextrin would confirm the encapsulation of the indole moiety.
The formation of a supramolecular complex between a host and a guest molecule, such as this compound, alters the chemical environment of the nuclei in both species. These changes are observable as perturbations in the chemical shifts of their NMR signals. researchgate.net This phenomenon, known as chemical shift perturbation (CSP), is a sensitive tool for investigating binding events. researchgate.net
By conducting an NMR titration—incrementally adding a solution of the host to a solution of this compound and recording an NMR spectrum at each addition—one can monitor the changes in the chemical shifts of the guest's protons. The magnitude of the shift change for a given proton is dependent on its proximity to the host molecule in the bound state. Protons in the part of the molecule that inserts into the host's binding pocket will typically experience the largest perturbations.
Plotting the change in chemical shift (Δδ) against the molar ratio of the host allows for the determination of the binding affinity (dissociation constant, Kd). researchgate.net This analysis provides quantitative data on the stability of the complex and helps to elucidate the specific parts of the this compound molecule that are most critical for the binding interaction. researchgate.netscience.gov
Mass Spectrometry (MS)
Mass spectrometry is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis and quantification of this compound in complex mixtures. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) first separates the target analyte from other components in the sample matrix. The separated components then enter the mass spectrometer for detection.
A UHPLC-MS/MS method has been developed for monitoring 14 tryptophan-related metabolites, including this compound, in plant-based foods. nih.gov Similarly, an HPLC-MS method was successfully applied to quantify Tryptophan ethylester (TEE) in red wine samples, where concentrations ranging from 74.4 to 256.2 µg/L were detected. mdpi.com These methods often use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.govnih.gov
Performance of an HPLC-MS Method for Tryptophan Ethylester (TEE) Quantification mdpi.com
| Parameter | Value |
|---|---|
| Linearity (R²) | 0.9997 |
| Limit of Detection (LOD) | 1.17 µg/L |
| Limit of Quantification (LOQ) | 3.91 µg/L |
| Recovery | > 76% |
| Repeatability (%RSD) | < 8% |
Another valuable technique is HPLC coupled with an Evaporative Light-Scattering Detector (ELSD). ELSD is a "universal" detector that does not require the analyte to have a chromophore, making it suitable for compounds like underivatized amino acids and their esters. sedere.comnih.govresearchgate.netchromforum.org The method involves nebulizing the column eluent, evaporating the mobile phase, and detecting the light scattered by the remaining non-volatile analyte particles. This provides a response proportional to the mass of the analyte. nih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of thermally labile and non-volatile molecules like this compound. nih.govcreative-proteomics.com
Electrospray Ionization (ESI) is the most common ionization source for LC-MS. It generates gas-phase ions directly from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the ions are transferred to the gas phase. For this compound (molecular weight 232.28 g/mol ), ESI in positive ion mode typically produces the protonated molecule, [M+H]⁺, at an m/z of approximately 233.1. nih.gov
Further structural information can be obtained via tandem mass spectrometry (ESI-MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The fragmentation of tryptophan derivatives is well-studied. nih.govresearchgate.net The presence of the ester group on the α-carboxyl position is known to suppress certain fragmentation pathways, such as the loss of ammonia, that are prominent in other tryptophan metabolites. nih.govresearchgate.net
Atmospheric Pressure Chemical Ionization (APCI) is a complementary technique to ESI, particularly useful for analyzing less polar and thermally stable compounds. researchgate.netyoutube.com In APCI, the eluent from the HPLC is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through proton transfer reactions in the gas phase at atmospheric pressure. creative-proteomics.com This process also typically generates the protonated molecule [M+H]⁺. APCI is known for its robustness and can be less susceptible to matrix effects than ESI, making it a viable alternative for the analysis of this compound in complex samples. researchgate.netwikipedia.orgcreative-proteomics.com
Circular Dichroism (CD) Spectroscopy for Chirality Sensing
Circular dichroism spectroscopy is a powerful non-destructive technique that provides information about the three-dimensional structure of chiral molecules. It measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the asymmetric environment of chromophores.
The intrinsic chirality of this compound, stemming from the L-configuration of the tryptophan backbone, gives rise to a characteristic CD spectrum. The interaction of this compound with other molecules or its aggregation can lead to significant changes in its chiroptical properties, a phenomenon known as chiroptical induction. This process involves the transfer of chiral information from this compound to an achiral molecule or a supramolecular assembly, resulting in an induced CD (ICD) signal.
In studies involving the parent amino acid, L-tryptophan, interactions with macromolecules such as dendrimers have been shown to alter the CD signal. For instance, the complexation of L-tryptophan with a PAMAM-NH2 G4 dendrimer leads to a decrease in the ellipticity of the CD signal, indicating a change in the electronic environment of the tryptophan chromophore upon binding. researchgate.net This principle of chiroptical induction is directly applicable to this compound, where its interaction with host molecules, polymers, or nanoparticles would be expected to generate a distinct ICD response, providing insight into the nature and stoichiometry of the interaction.
Chiroptical amplification refers to the enhancement of a CD signal, which can occur when chiral molecules self-assemble into ordered structures. While specific studies on the self-assembly of this compound are not extensively documented, it is conceivable that under appropriate conditions (e.g., specific solvents or concentrations), it could form aggregates that exhibit amplified CD signals due to exciton (B1674681) coupling between the indole chromophores of adjacent molecules.
The CD spectrum of tryptophan derivatives is typically characterized by signals in the far-UV (below 250 nm) and near-UV (250-320 nm) regions. The far-UV region is dominated by contributions from the peptide backbone, while the near-UV region is sensitive to the environment of the aromatic side chain (the indole group). nih.gov For L-tryptophan in aqueous solution, a characteristic positive CD peak is observed around 234 nm. researchgate.net The intensity and exact wavelength of these peaks are highly dependent on the solvent, pH, and the presence of interacting species. researchgate.net
The analysis of CD signal intensity (ellipticity) as a function of wavelength provides a fingerprint of the chiral structure. For this compound, one would expect a CD spectrum with features analogous to L-tryptophan, but potentially modulated by the presence of the ethyl ester group. This modification could influence the conformational flexibility of the side chain and its interactions with the solvent, leading to shifts in the position and intensity of the CD bands.
A hypothetical analysis of the CD signal of this compound upon interaction with a host molecule is presented in the table below. This illustrates how changes in wavelength and molar ellipticity can be interpreted to understand binding events.
Table 1: Hypothetical Wavelength Dependence and Molar Ellipticity of this compound in the Presence of a Host Molecule
| Condition | Wavelength (λ) [nm] | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
|---|---|---|---|
| This compound alone | 235 | +5000 | Intrinsic chiroptical signal of the free molecule. |
| + 0.5 eq. Host | 238 | +6500 | Shift in wavelength and increase in intensity suggest interaction and potential conformational change upon binding. |
| + 1.0 eq. Host | 240 | +8000 | Further shift and amplification indicate a defined stoichiometry of the complex. |
| + 2.0 eq. Host | 240 | +8100 | Saturation of the signal suggests a 1:1 binding stoichiometry. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies
UV-Vis spectroscopy is a versatile technique used to study the electronic transitions in molecules. The indole chromophore of tryptophan and its derivatives exhibits characteristic absorption bands in the UV region, typically around 280 nm. nih.gov Changes in the position (wavelength) and intensity (absorbance) of these bands upon interaction with other chemical species can be used to monitor complex formation and determine binding affinities.
When this compound forms a complex with another molecule (e.g., a metal ion, a host molecule), the electronic environment of the indole chromophore is perturbed, leading to changes in its UV-Vis absorption spectrum. By systematically titrating a solution of this compound with a binding partner and recording the corresponding spectral changes, one can determine the stoichiometry and the binding constant (affinity) of the complex.
A common method for analyzing such titration data is the Benesi-Hildebrand plot, which is applicable for 1:1 complexes. The equation relates the change in absorbance to the concentration of the binding partner. Studies on the complexation of L-tryptophan with metal ions have shown that the absorption maximum (λmax) is sensitive to the solvent environment, indicating the influence of the medium on the electronic transitions. researchgate.net
The following table provides a hypothetical dataset from a UV-Vis titration experiment of this compound with a generic metal ion (M²⁺), illustrating how the data can be used to infer complex formation.
Table 2: Hypothetical UV-Vis Absorbance Data for the Titration of this compound with a Metal Ion (M²⁺)
| [M²⁺] (µM) | Absorbance at λmax (280 nm) | Change in Absorbance (ΔA) | Interpretation |
|---|---|---|---|
| 0 | 0.500 | 0.000 | Initial absorbance of free this compound. |
| 10 | 0.525 | 0.025 | Increase in absorbance indicates interaction with the metal ion. |
| 20 | 0.550 | 0.050 | Further increase suggests progressive complex formation. |
| 50 | 0.600 | 0.100 | Continued binding as the concentration of the metal ion increases. |
| 100 | 0.650 | 0.150 | Approach to saturation, indicating the binding sites are becoming occupied. |
| 200 | 0.675 | 0.175 | Near-saturation of the absorbance change, suggesting the complex is fully formed. |
From such data, the binding affinity (Ka) can be calculated using appropriate binding models and graphical analysis.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. scispace.com It is frequently employed to determine optimized geometries, electronic properties, and spectroscopic parameters for molecules like Ethyl L-tryptophanate.
A fundamental step in computational analysis is the geometry optimization of the molecule to find its lowest energy conformation. nih.gov For molecules such as this compound and its derivatives, this is typically achieved using DFT methods. scispace.com The process involves selecting a functional, such as the widely used B3LYP hybrid functional, and a basis set, for instance, 6-31G(d,p) or 6-311G(d,p), which defines the set of functions used to build the molecular orbitals. nih.govresearchgate.net
The ability of this compound's parent molecule, L-tryptophan, to form inclusion complexes with host molecules like cyclodextrins has been explored through both experimental and computational approaches. These studies provide a framework for understanding how the ethyl ester derivative might similarly interact. Cyclodextrins are macrocyclic hosts with a hydrophilic exterior and a hydrophobic cavity, capable of encapsulating guest molecules. nih.gov
For the complex of L-tryptophan with α-cyclodextrin, thermodynamic parameters have been determined, indicating that the primary driving force for complex formation is the van der Waals-London dispersion force. nih.gov Computational modeling, including the use of Corey-Pauling-Koltum atomic models, suggests a probable structure where the indole (B1671886) ring of tryptophan is included within the cyclodextrin (B1172386) cavity. nih.govresearchgate.net More advanced computational methods, such as PM3, Hartree-Fock (HF), and DFT, are used to investigate the inclusion process in detail. researchgate.net These methods allow for the comparison of different possible orientations (models) of the guest within the host cavity to determine the most energetically favorable complex. researchgate.net The calculations can also quantify the deformation energies of both the host and guest molecules upon complexation. researchgate.net
Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is highly sensitive to the three-dimensional structure of chiral molecules. cas.czarxiv.org Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for modeling and interpreting the CD spectra of tryptophan and its derivatives. cas.cznih.gov
The electronic CD of an isolated, conformationally flexible tryptophan chromophore is relatively weak because of the local planarity of the indole ring. cas.cz However, in a constrained environment, such as within a folded peptide or a host-guest complex, these transitions can yield strong and informative CD signals. cas.cz TD-DFT calculations can predict the CD spectra associated with the electronic transitions of the indole chromophore. nih.gov Studies on tryptophan-containing peptides have shown that these quantum computations can accurately reproduce experimental transition wavelengths and intensities, confirming that the observed CD signals often arise from the dipolar interaction (coupling) between tryptophan sidechains. cas.cznih.gov This theoretical approach provides a robust basis for interpreting how chirality is expressed and transferred through space in molecules containing the tryptophan scaffold. nih.gov
Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods offer a powerful strategy for studying large molecular systems by treating a chemically active region with high-accuracy quantum mechanics while the surrounding environment (like a solvent or protein) is described with more computationally efficient molecular mechanics.
The fluorescence of tryptophan and its derivatives is highly sensitive to the local environment. A close analog of this compound, N-acetyl-L-tryptophan ethyl ester (NATE), has been studied to understand the mechanism of fluorescence quenching in different solvents. nih.gov Hybrid QM/MM calculations have been instrumental in demonstrating that the significant variation in fluorescence yields is due to an electron transfer mechanism from the indole ring to the amide or ester backbone. nih.gov
Quenching occurs when a non-fluorescent charge transfer (CT) state is stabilized by the solvent environment to an energy level below the fluorescing state. nih.gov In nonpolar solvents like dioxane, electron transfer is absent, and the fluorescence quantum yield is high. nih.gov In polar solvents like water, the CT state is stabilized, leading to a dramatic increase in quenching and a lower quantum yield. nih.gov QM/MM simulations show that this increased quenching in water is largely attributable to the significant fluctuations of the energy gap between the fluorescent and CT states, driven by the polar solvent. nih.gov The studies reveal that microscopic hydrogen bonding, rather than the bulk dielectric constant of the solvent, is the key factor dictating the electron transfer rate in alcohols. nih.gov
| Compound | Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| N-acetyl-L-tryptophan ethyl ester (NATE) | Water | 0.057 | nih.gov |
| N-acetyl-L-tryptophan ethyl ester (NATE) | Dioxane | ~0.35 | nih.gov |
| N-acetyl-L-tryptophanamide (NATA) | Water | 0.13 | nih.gov |
| N-acetyl-L-tryptophanamide (NATA) | Dioxane | ~0.35 | nih.gov |
| 3-Methylindole (3MI) | Water | 0.31 | nih.gov |
| 3-Methylindole (3MI) | Dioxane | ~0.35 | nih.gov |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net These studies are crucial for understanding intermolecular interactions and predicting binding affinity.
While specific docking studies for this compound were not identified in the provided search results, research on its parent compound, L-tryptophan, illustrates the application of this methodology. For instance, molecular docking has been used to investigate the binding of L-tryptophan to the active site of the human serotonin (B10506) transporter (SERT). researchgate.net Such studies can predict the binding affinity, reported as a binding energy value (e.g., -5.69 kcal/mol for L-tryptophan with SERT), and identify the key amino acid residues within the binding pocket that interact with the ligand. researchgate.net
Similarly, docking and computational analyses have been performed to understand how L-tryptophan and other substrates bind to the active site of enzymes like McbB. acs.org These models help explain substrate specificity and catalytic efficiency by revealing details of the binding mode, such as steric clashes or favorable interactions with protein residues. acs.org These examples demonstrate how molecular docking can be applied to elucidate the potential interactions of this compound with biological targets.
Role in Prodrug Development and Pharmacological Research Directions
Prodrug Strategies for Enhanced Pharmacokinetics and Bioavailability
The prodrug approach is a widely used strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active agents. orientjchem.org Prodrugs are inactive compounds that are converted into the active parent drug within the body through enzymatic or chemical reactions. nih.gov Esterification of a drug, such as adding an ethyl group to L-tryptophan to create Ethyl L-tryptophanate, is a common technique to modify a drug's physicochemical properties. rsc.org
The primary goal of converting a drug into an ester prodrug is often to enhance its lipophilicity. Increased lipophilicity can improve a drug's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, thereby increasing its oral bioavailability. orientjchem.orgrsc.org this compound, being more lipophilic than its parent amino acid, L-tryptophan, exemplifies this principle. This enhanced lipophilicity can facilitate absorption. chemimpex.com
The design of amino acid ester prodrugs also considers their potential to interact with membrane transporters. For instance, L-amino acid transporters are crucial for the uptake of essential nutrients and can be exploited to carry drugs into cells. orientjchem.org By mimicking a natural amino acid, an ethyl ester prodrug like this compound could potentially leverage these transport systems for more efficient delivery.
Table 1: Design Principles for Amino Acid Ester Prodrugs
| Principle | Molecular Modification | Desired Outcome for this compound |
| Increased Lipophilicity | Esterification of the carboxylic acid group with an ethyl group. | Enhanced passive diffusion across lipid membranes. |
| Transporter Targeting | Maintaining the core L-amino acid structure. | Potential for recognition and uptake by L-amino acid transporters. |
| Bioreversible Linkage | Creation of an ester bond. | Cleavage by esterase enzymes in the body to release the active L-tryptophan. |
For a prodrug to be effective, it must be stable enough to reach its target site but also be efficiently converted to the active drug. The stability and release kinetics of this compound are governed by the hydrolysis of its ester bond. This hydrolysis can occur spontaneously or be catalyzed by enzymes.
Studies have investigated the kinetics of both spontaneous and enzyme-catalyzed hydrolysis of this compound. The rate of spontaneous hydrolysis is dependent on pH. nih.gov In the physiological pH range of 4.6 to 7.0, the rate constant of hydrolysis is largely independent of pH. nih.gov However, under alkaline conditions, the rate of hydrolysis increases. nih.gov
Enzymatic hydrolysis, primarily by esterases such as α-chymotrypsin, is a more significant factor in the in vivo conversion of this compound. Research has shown that the hydrolysis of L-tryptophan ethyl ester catalyzed by α-chymotrypsin is a three-step enzymatic reaction, with the formation of an intermediate acyl-enzyme being the limiting step. nih.gov The efficiency of this enzymatic cleavage is also pH-dependent, with optimal activity described by a bell-shaped curve. nih.gov This enzymatic conversion ensures the release of L-tryptophan, which can then exert its biological effects.
Table 2: Kinetic Parameters for this compound Hydrolysis
| Hydrolysis Type | Key Factor | Observation | Reference |
| Spontaneous | pH | Rate is relatively stable between pH 4.6-7.0; increases in alkaline conditions. | nih.gov |
| Enzymatic (α-chymotrypsin) | pH, Enzyme concentration | Bell-shaped pH dependence for catalytic rate (kcat/Km). | nih.gov |
| Enzymatic (α-chymotrypsin) | Reaction Mechanism | Limiting step is the formation of an intermediate acyl-enzyme complex. | nih.gov |
Investigation of Potential Therapeutic Applications and Precursor Roles
L-tryptophan itself is a precursor to several crucial bioactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govwikipedia.org Consequently, its derivatives, including this compound, are valuable precursors in the synthesis of a wide range of compounds with potential therapeutic applications. chemimpex.comnih.gov
This compound serves as a versatile starting material for the synthesis of more complex indole-containing molecules. The indole (B1671886) ring is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse pharmacological activities. researchgate.netmdpi.com
Researchers have utilized tryptophan esters to synthesize novel heterocyclic compounds. For example, tryptophan methyl ester (a close analog of the ethyl ester) has been used to create derivatives containing pyridine, pyrazole, and thiophene (B33073) rings. researchgate.netunirioja.es These synthetic efforts aim to explore new chemical space and identify compounds with novel biological activities. The development of such derivatives from this compound could lead to new active pharmaceutical ingredients (APIs) for various diseases. For instance, halogenated tryptophan derivatives are important intermediates for pharmaceuticals and pesticides, and other derivatives like violacein (B1683560) and indole-3-acetic acid have shown biological activity. nih.govmdpi.com
One area of research involves modifying the indole ring of tryptophan to create analogs with antitumor properties. Studies on 1-alkyl-tryptophan analogs, which can be synthesized from tryptophan esters, have shown that these compounds can inhibit the proliferation of cancer cell lines. nih.gov This suggests that derivatives of this compound could be developed as potential anti-neoplastic agents.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For derivatives of this compound, SAR studies focus on modifications to the indole ring, the amino group, and the ethyl ester side chain.
The biological activity of tryptophan derivatives can be significantly altered by even minor structural changes. The indole core is crucial for the activity of many compounds, and its electron-rich nature facilitates interactions with biological targets. nih.govresearchgate.net
SAR studies on indole-based compounds have revealed key insights:
Substitution on the Indole Ring: The position and nature of substituents on the indole ring can dramatically affect activity. For example, in a series of indole-based HIV-1 fusion inhibitors, the presence of a fourth aromatic ring system was found to be essential for potent antiviral activity. nih.gov
Modification of the Side Chain: Altering the amino acid side chain can impact potency and selectivity. In the synthesis of 1-alkyl-tryptophan analogs, increasing the length of the alkyl chain (from ethyl to butyl) on the indole nitrogen resulted in more powerful cytotoxicity against cancer cells. nih.gov
Ester Group: While the ethyl ester in this compound is primarily seen as a prodrug moiety, its presence directly impacts biological activity in some contexts. For instance, L-tryptophan ethyl ester itself has been shown to cause vasodilation by inhibiting voltage-operated calcium channels, an effect not observed with L-tryptophan. nih.gov This highlights that the ester modification can confer novel pharmacological properties.
Table 3: Summary of SAR Findings for Tryptophan Derivatives
| Structural Modification | Biological Target/Activity | Impact of Modification | Reference |
| Addition of aromatic systems to the indole scaffold | HIV-1 gp41 (antiviral) | Essential for submicromolar potency. | nih.gov |
| Alkylation of the indole nitrogen (N1 position) | Cancer cell proliferation (antitumor) | Increased alkyl chain length (e.g., 1-butyl-tryptophan) enhanced cytotoxicity. | nih.gov |
| Esterification of the carboxyl group (this compound) | Voltage-operated calcium channels (vasodilation) | The ethyl ester confers inhibitory activity not present in the parent L-tryptophan. | nih.gov |
Comparative Studies with Analogous Compounds
To elucidate the unique pharmacological and physicochemical profile of this compound, researchers conduct comparative studies with its parent amino acid, L-tryptophan, and other structurally related analogs. These investigations are crucial for understanding how the ethyl ester modification alters the molecule's biological activity, distribution, and potential as a research tool or prodrug. The primary areas of comparison include pharmacodynamic effects, physicochemical and spectroscopic properties, and interactions with biological systems.
Pharmacodynamic and Physicochemical Comparisons
The esterification of L-tryptophan to form this compound (also referred to as L-tryptophan ethyl ester or L-Wee) significantly modifies its pharmacodynamic properties, particularly its effects on the vascular system. A key study directly compared the vascular effects of L-tryptophan (L-W) with L-Wee, revealing a stark difference in their activities. While L-W is a known precursor to the vasoconstrictor serotonin, acute administration of L-Wee resulted in a rapid, dose-dependent decrease in mean arterial pressure and heart rate. nih.govnih.gov In contrast, L-tryptophan itself had no such effect. nih.govnih.gov
This hypotensive effect of this compound is attributed to its ability to induce vasodilation. Research on isolated aortic and small mesenteric arteries demonstrated that L-Wee, unlike L-W, caused a concentration-dependent relaxation of the vascular tissue. nih.govnih.gov This action was found to be endothelium-independent and linked to the blockade of voltage-operated calcium channels (VOCC) in vascular smooth muscle cells. nih.govnih.gov The potency of this effect was notably higher in resistance vessels (mesenteric arteries) compared to conduit vessels (aorta), suggesting a preferential activity in smaller arteries that are critical for blood pressure regulation. nih.govnih.gov
From a physicochemical standpoint, the ethyl ester group increases the lipophilicity of the tryptophan molecule. This enhanced lipophilic character is theorized to allow for more efficient crossing of cell membranes compared to the more polar L-tryptophan, a crucial attribute for prodrug design and bioavailability. nih.gov
Spectroscopic and Photophysical Comparisons
Modification of the tryptophan structure, including esterification, significantly impacts its spectroscopic and photophysical properties. These changes are valuable in research, particularly for developing fluorescent probes to study protein structure and dynamics. nih.govfigshare.com While direct comprehensive photophysical data for this compound is limited in comparative reviews, studies on analogous compounds, such as N-acetyltryptophan ethyl ester (NATE) and various N-acetylated methyl esters, provide critical insights. nih.govaip.org
Research comparing NATE with other tryptophan analogs like 3-indole acetic acid and tryptamine (B22526) showed variations in their electronic transition frequencies, which indicates that modifications to the side chain influence the electronic state of the indole ring. aip.org Furthermore, studies on other novel tryptophan derivatives demonstrate that such modifications can lead to significantly different absorption and emission maxima, larger Stokes shifts (the difference between the absorption and emission maxima), and higher molar absorptivities compared to native tryptophan. nih.govfigshare.comacs.org These altered properties can make analogs more effective as fluorophores in biological assays, overcoming some limitations of native tryptophan fluorescence. nih.govacs.org
Biochemical and Enzymatic Activity Comparisons
The biological activity of tryptophan analogs is often assessed by comparing their interactions with enzymes involved in tryptophan metabolism, such as tryptophan synthase or indoleamine 2,3-dioxygenase. nih.govnih.gov The structure of the amino acid side chain is critical for substrate specificity and catalytic efficiency.
Studies on halogenated tryptophan derivatives and their corresponding methyl esters, for instance, have shown that esterification can increase trypanocidal activity. nih.gov Specifically, tryptophan butyl ester and tryptophan propyl ester showed potent actions against T. brucei. nih.gov This suggests that modifying the carboxyl group to an ester can enhance the interaction with parasitic targets or improve cell penetration. While these are not ethyl esters, the findings highlight a general principle that alkyl esterification can significantly modulate biological activity compared to the parent amino acid. nih.gov The study of how different tryptophan derivatives act as substrates or inhibitors for enzymes provides a rational basis for designing novel therapeutic agents. nih.gov
Interactions with Biomolecular Targets
Inhibition of Specific Enzymes by Derivatives (e.g., Tryptophanyl-tRNA Synthetase)
Derivatives of L-tryptophan have been shown to act as inhibitors of several enzymes. A key example is Tryptophanyl-tRNA Synthetase (TrpRS), an essential enzyme in protein synthesis that attaches tryptophan to its corresponding tRNA. Natural tryptophan analogs, such as indolmycin, are known to compete with tryptophan for binding to TrpRS, leading to the inhibition of bacterial TrpRS enzymes. This makes TrpRS a target for the development of antimicrobial agents.
Furthermore, studies have been conducted on other derivatives, such as benzyloxy-L-tryptophans, as potential inhibitors of the L-type amino acid transporter LAT1 (SLC7A5). This transporter is a target in anticancer drug discovery. Research into the four isomers of 4-, 5-, 6-, and 7-benzyloxy-L-tryptophan revealed that the 5-substituted derivative was the most potent inhibitor of LAT1-mediated transport in human colon carcinoma cells.
Interaction with Dihydrofolate Reductase (DHFR) in Methotrexate Analogs
Dihydrofolate reductase (DHFR) is a crucial enzyme for the biosynthesis of purines, thymidylate, and several amino acids, making it a target for cancer therapeutics. nih.gov Methotrexate (MTX) is a well-known inhibitor of DHFR. nih.govproteopedia.org The development of methotrexate analogs often involves modifying its structure to improve its efficacy or overcome drug resistance. nih.gov While various analogs have been synthesized where the glutamate portion of MTX is replaced by other amino acids, current research does not provide evidence of Ethyl L-tryptophanate being incorporated into methotrexate analogs for the purpose of interacting with DHFR.
Binding Affinity Studies with Enzyme Targets
Binding affinity studies are crucial for understanding the interaction between an inhibitor and its target enzyme. For methotrexate and its analogs, binding affinity to DHFR is a key determinant of their inhibitory activity. The equilibrium dissociation constant (KD) for the binding of methotrexate to DHFR has been determined to be 9.5 nM. nih.govresearchgate.net Studies on various methotrexate analogs show a range of binding free energies, indicating how structural changes can affect the affinity for both wild-type and drug-resistant forms of DHFR. nih.gov However, as there is no documented use of this compound in this context, there are no available binding affinity studies for such a compound with DHFR.
Modulation of Receptor Activity (e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation by Prodrugs)
Peroxisome proliferator-activated receptor alpha (PPAR-α) is a transcription factor that plays a major role in the regulation of lipid metabolism in the liver. nih.govwikipedia.org It is activated by fatty acids and targeted by fibrate drugs. wikipedia.org While PPAR-α is known to regulate key enzymes in the tryptophan-NAD+ pathway, there is no scientific literature to suggest that this compound functions as a prodrug to activate PPAR-α. nih.gov Research into PPAR-α activators has focused on other classes of molecules, and a direct link to this compound has not been established. nih.govnih.gov
Effect on Ion Channels (e.g., Voltage-Operated Calcium Channels)
L-tryptophan ethyl ester has been shown to have a significant effect on voltage-operated calcium channels (VOCCs). A study demonstrated that L-tryptophan ethyl ester causes vasodilation in small mesenteric arteries by inhibiting these channels in smooth muscle cells. This action is concentration-dependent and leads to the blockade of VOCCs.
The inhibitory effect of L-tryptophan ethyl ester on VOCCs was quantified through measurements of its half-maximal inhibitory concentration (IC₅₀). These studies revealed a potent, concentration-dependent inhibition of VOCC currents in the vascular smooth muscle cells of mesenteric arteries.
Table 1: Inhibitory Concentrations of L-Tryptophan Ethyl Ester on Contractile Responses and VOCCs
| Tissue/Cell Type | Contractile Agent | IC₅₀ Value |
|---|---|---|
| Aorta | Phenylephrine and KCl | 2 mM |
| Mesenteric Artery (MA) | Phenylephrine and KCl | 17 µM |
| MA Vascular Smooth Muscle Cells | VOCC currents | 12 µM |
Future Research Directions and Emerging Applications
Development of Novel Green Synthetic Routes and Catalytic Systems
The imperative for sustainable chemical manufacturing has spurred research into environmentally benign synthetic methods for producing chiral molecules like Ethyl L-tryptophanate. Future research is increasingly focused on enzymatic and chemoenzymatic strategies that offer high selectivity and operate under mild conditions, thereby minimizing waste and energy consumption.
Enzymatic Esterification and Resolution:
Enzymes, particularly lipases, are at the forefront of green synthesis for ester compounds. The direct enzymatic esterification of L-tryptophan with ethanol (B145695), catalyzed by immobilized lipases, presents a promising green route. This approach avoids the use of harsh acidic or basic catalysts and simplifies product purification.
Another significant area is the kinetic resolution of racemic tryptophan esters. google.commdpi.com In this process, an enzyme selectively acylates or hydrolyzes one enantiomer from a racemic mixture, leaving the other enantiomer in high purity. For instance, lipases such as Candida antarctica lipase (B570770) A (CAL-A) have demonstrated high enantioselectivity in the kinetic resolution of tryptophan derivatives, which is a key step in producing enantiomerically pure compounds. dtic.mil
Tryptophan Synthase as a Biocatalyst:
Tryptophan synthase (TrpS) and its engineered variants are powerful biocatalysts for the synthesis of L-tryptophan and its analogues. d-nb.inforesearchgate.netmdpi.com This enzyme catalyzes the C-C bond formation between indole (B1671886) and serine. d-nb.info Future research could explore the possibility of engineering TrpS or other enzymes to directly synthesize this compound or its precursors in a one-pot reaction, potentially within a microbial host, further enhancing the sustainability of the process. A modular, one-pot biosynthetic cascade using enzymes like L-threonine aldolase (B8822740) and an engineered tryptophan synthase β-subunit has been shown to be effective for producing L-tryptophan isotopologs, a strategy that could be adapted for derivatives like this compound. nih.gov
The table below summarizes potential enzymatic approaches for the green synthesis of this compound.
| Enzymatic Approach | Enzyme Class | Substrates | Key Advantages |
| Direct Esterification | Lipase | L-tryptophan, Ethanol | Mild reaction conditions, high selectivity, reduced waste. |
| Kinetic Resolution | Lipase | Racemic tryptophan ethyl ester | High enantiomeric purity of the final product. |
| Whole-Cell Biocatalysis | Engineered Microorganisms | Simple carbon sources, Indole | Sustainable production from renewable feedstocks. |
Exploration of Advanced Chiroptical Sensing Technologies and Devices
The intrinsic chirality of this compound makes it a candidate for applications in chiroptical sensing. Chiroptical spectroscopy, particularly circular dichroism (CD), is highly sensitive to the stereochemistry and conformation of molecules. youtube.com
The near-UV CD spectrum of tryptophan derivatives is influenced by the local environment of the indole chromophore. nih.gov Modifications to the amino and carboxyl groups can alter the CD signal, suggesting that the binding of this compound to a target molecule could be detected through changes in its chiroptical properties. nih.gov This opens the door to developing sensors where the interaction of this compound with an analyte induces a measurable change in the CD spectrum.
Future research may focus on the development of host-guest systems for the chiroptical sensing of amino acid esters. nih.gov For example, a macrocyclic host molecule could be designed to selectively bind this compound, leading to a significant change in the CD signal upon complexation. nih.gov This principle can be applied to create highly sensitive and selective sensors for various analytes. Furthermore, the development of biosensors based on the TrpR repressor, which binds tryptophan, could be engineered to recognize tryptophan derivatives like this compound for applications in metabolic engineering and synthetic biology. nih.gov
Design of Next-Generation Prodrugs and Targeted Delivery Systems
The ester functional group in this compound makes it an attractive candidate for prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic hydrolysis of an ester linkage. This approach can improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. nih.gov
This compound itself could be explored as a prodrug of L-tryptophan, potentially offering enhanced absorption and transport across biological membranes due to its increased lipophilicity compared to the parent amino acid. rsc.org An example of a successful prodrug strategy in a related area is Telotristat ethyl, a prodrug of a tryptophan hydroxylase inhibitor used to treat carcinoid syndrome. researchgate.netnih.gov This demonstrates the clinical viability of ethyl ester prodrugs of tryptophan-related compounds.
In the realm of targeted drug delivery, this compound could be incorporated into various carrier systems. Liposomal formulations, for instance, have been investigated for the delivery of L-tryptophan. nih.gov The encapsulation of this compound in liposomes or other nanoparticles could protect it from premature degradation and facilitate its targeted delivery to specific tissues or cells. researchgate.net Future research could focus on developing stimuli-responsive liposomes that release their this compound cargo in response to specific physiological cues, such as changes in pH or enzyme concentration at a disease site. researchgate.net
In-depth Mechanistic Enzymology of this compound Transformations
A thorough understanding of the enzymatic transformations of this compound is crucial for its application in biocatalysis and drug design. The hydrolysis of L-tryptophan ethyl ester by the enzyme α-chymotrypsin has been studied, revealing a three-step enzymatic reaction where the formation of an intermediate acyl-enzyme is the limiting step. nih.gov The pH-dependence of this reaction has also been characterized, providing valuable kinetic data. nih.gov
Future research is expected to delve deeper into the mechanisms of other enzymes that can act on this compound. Tryptophan synthase, which catalyzes the final steps in L-tryptophan biosynthesis, is a key enzyme of interest. nih.gov While its natural substrates are indole-3-glycerol phosphate (B84403) and serine, studies on its substrate promiscuity and the catalytic cycle could reveal its potential to utilize or be engineered to accept this compound or its analogues. rsc.org Molecular dynamics simulations have been employed to study the protonation states and conformational changes during the catalytic cycle of tryptophan synthase, providing a framework for understanding how modified substrates might interact with the enzyme. mdpi.com
Detailed kinetic and structural studies of enzyme-Ethyl L-tryptophanate complexes will be instrumental in designing more efficient biocatalytic processes and in understanding the metabolic fate of this compound-based prodrugs.
Integrated Computational and Experimental Approaches for Drug Discovery
The synergy between computational and experimental methods is accelerating the pace of drug discovery. For a molecule like this compound, these integrated approaches can be pivotal in identifying and optimizing its potential therapeutic applications.
Computational Docking and Molecular Dynamics:
Molecular docking simulations can predict the binding orientation and affinity of this compound or its derivatives to target proteins. tandfonline.com For example, docking studies have been used to investigate the binding of L-tryptophan to the human serotonin (B10506) transporter. rsc.org Similar in silico studies could be applied to this compound to screen for potential protein targets and to understand the molecular basis of its interactions.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in complex with a target protein, revealing conformational changes and the stability of the interaction over time. nih.gov MD simulations have been used to study intermediates in the tryptophan synthase catalytic cycle and to model tryptophan overproduction in E. coli. mdpi.comresearchgate.net These computational tools can guide the design of more potent and selective derivatives of this compound.
The table below outlines how integrated approaches can be applied to the study of this compound.
| Methodology | Application to this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes to target proteins. | Identification of potential therapeutic targets and binding site interactions. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Understanding of binding stability and conformational changes. |
| Virtual Screening | In silico screening of libraries of this compound derivatives. | Identification of lead compounds with improved activity. |
| Experimental Validation | In vitro and in vivo testing of computationally identified leads. | Confirmation of biological activity and pharmacokinetic properties. |
By combining these computational predictions with experimental validation, researchers can more efficiently navigate the complex landscape of drug discovery and development.
Expansion into Novel Biomaterials and Nanotechnology Applications
The unique chemical structure of this compound, featuring an aromatic indole ring and a chiral center, makes it an interesting building block for the development of novel biomaterials and for applications in nanotechnology. L-tryptophan and its derivatives have been shown to self-assemble into various nanostructures, such as nanofibers and hydrogels. tubitak.gov.tr
Self-Assembling Systems and Hydrogels:
Tryptophan-containing peptides and derivatives can self-assemble through non-covalent interactions like hydrogen bonding and π-π stacking of the indole rings. These self-assembled structures can form hydrogels, which are highly hydrated, three-dimensional polymer networks with applications in tissue engineering and drug delivery. nih.gov Research has demonstrated the formation of hydrogels from N-[(benzyloxy)carbonyl]-L-tryptophan, which show promise as antibacterial materials. nih.gov The ethyl ester group in this compound could be used to tune the hydrophobicity and self-assembly properties of such systems.
Functionalized Polymers and Nanoparticles:
This compound can be used as a monomer or a functional group in the synthesis of advanced polymers. For instance, polymeric microbeads have been synthesized from L-tryptophan methyl ester and used as a heterogeneous catalyst in green chemistry applications. Similarly, this compound could be incorporated into polymer backbones to create materials with specific recognition capabilities or chiroptical properties. researchgate.net
In nanotechnology, this compound can be used to functionalize the surface of nanoparticles. The self-assembly of L-tryptophan derivatives of p-tert-butylthiacalix mdpi.comarene has been shown to form chiral fluorescent nanoparticles. mdpi.com Such functionalized nanoparticles could have applications in sensing, imaging, and targeted drug delivery. The piezoelectric and nonlinear optical properties of self-assembled nanostructures of tryptophan-containing cyclo-dipeptides further highlight the potential of using these molecules in nanoenergy harvesting and nanophotonics. mdpi.com
Q & A
Q. What are the standard synthetic protocols for Ethyl L-tryptophanate and its derivatives in organic chemistry research?
this compound is typically synthesized via esterification of L-tryptophan using ethanol under acidic conditions. For example, derivatives like methyl (tert-butoxycarbonyl)-L-tryptophanate are prepared by reacting Boc-protected L-tryptophan with methanol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) . Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis to prevent side reactions .
- Characterization : Confirm purity and structure via ¹H-NMR (e.g., δ 7.55 ppm for indole protons) and Rf values in thin-layer chromatography (e.g., Rf = 0.70 in EtOAc) .
- Yield Optimization : Adjust reaction time, temperature, and stoichiometry of borane catalysts (e.g., 9-octyl-9-borabicyclo[3.3.1]hexane) to enhance efficiency .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- ¹H-NMR and ¹³C-NMR : Identify proton environments (e.g., indole N-H at δ 8.14 ppm) and carbon backbone signals (e.g., ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Detect functional groups like N-H (3436 cm⁻¹) and ester C=O (1726 cm⁻¹) .
- HPLC/LC-MS : Assess purity and quantify yields, especially for derivatives used in bioactive studies .
Q. How does the stereochemistry of this compound influence its reactivity in alkaloid synthesis?
The (S)-configuration of L-tryptophan is critical for enantioselective reactions. For instance, chiral ligands (e.g., 27b in ) are used in prenylation reactions to maintain stereochemical integrity during indole alkaloid synthesis . Methodological considerations:
- Chiral HPLC : Verify enantiomeric excess (ee) post-synthesis.
- Circular Dichroism (CD) : Monitor conformational changes in derivatives .
Advanced Research Questions
Q. How can researchers address low yields in the prenylation of this compound derivatives?
Prenylation often faces challenges due to steric hindrance from the indole ring. Strategies include:
- Catalyst Screening : Test borane catalysts (e.g., 9-octyl-9-borabicyclo[3.3.1]decane) to improve regioselectivity .
- Solvent Optimization : Use non-polar solvents (e.g., toluene) to stabilize transition states .
- Temperature Control : Lower reaction temperatures (e.g., -20°C) to reduce side reactions .
Q. What computational approaches are employed to study this compound's interactions with biological targets like 11β-HSD1?
- Molecular Docking : Calculate binding energies (e.g., -9.5 kcal/mol for 11β-HSD1 inhibition) to predict inhibitor efficacy .
- MD Simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with inhibitory activity .
Q. How do contradictory data on this compound’s stability in aqueous solutions arise, and how can they be resolved?
Discrepancies in stability studies may stem from pH or temperature variations. Methodological solutions:
- pH Profiling : Conduct stability assays across pH 3–9 to identify degradation thresholds (e.g., hydrolysis at pH >7) .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf-life under stress conditions .
Q. What strategies optimize the enzymatic resolution of this compound in chiral synthesis?
- Enzyme Screening : Test lipases (e.g., Candida antarctica) for enantioselective ester hydrolysis .
- Co-solvent Systems : Add DMSO (10% v/v) to enhance substrate solubility and enzyme activity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
